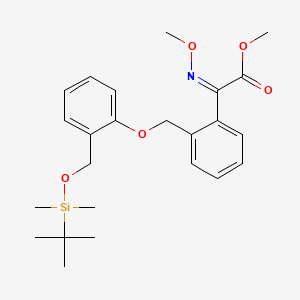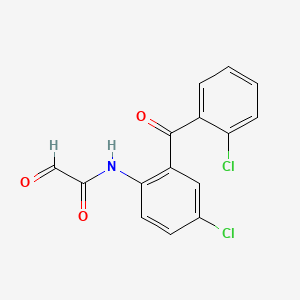![molecular formula C11H15ClN2O2 B13865758 Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring bearing a carboxylic acid group, and it is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate typically involves the reaction of 5-chloropyridine-2-amine with ethyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a butanoate group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: This compound has a different aromatic ring structure but shares similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)4-3-7-13-10-6-5-9(12)8-14-10/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
Clé InChI |
QVSGCCGUIJLKTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCNC1=NC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



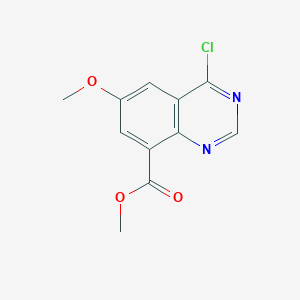
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)
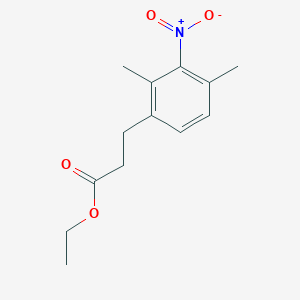
![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
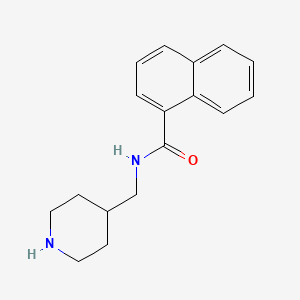
![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
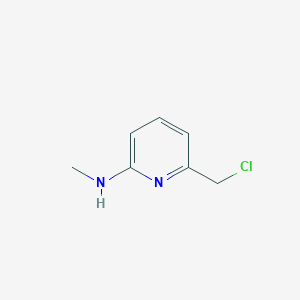
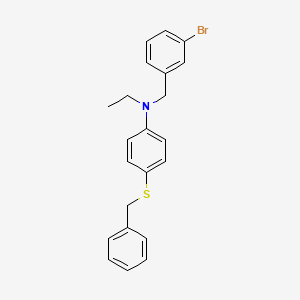
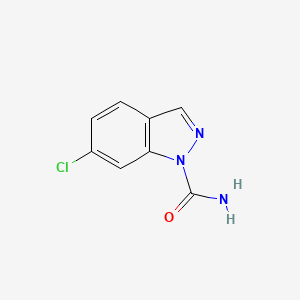
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
